molecular formula C9H17NO2 B2867970 (S)-2-amino-2-(1-methylcyclohexyl)acetic acid CAS No. 455936-38-6

(S)-2-amino-2-(1-methylcyclohexyl)acetic acid

Cat. No.: B2867970
CAS No.: 455936-38-6
M. Wt: 171.24
InChI Key: ZKVWUXSBUSFWDO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-amino-2-(1-methylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 1796905-12-8 . It has a molecular weight of 207.7 . The compound is also known as 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . It also contains 1 aliphatic carboxylic acid and 1 aliphatic primary amine .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Characterization

(S)-2-amino-2-(1-methylcyclohexyl)acetic acid and its derivatives are used in synthesizing various compounds. One study involved synthesizing Schiff base ligands using this amino acid and their reaction with metal ions to form coordination compounds. These were screened for antioxidant properties and xanthine oxidase inhibitory activities, indicating potential applications in therapeutic treatments (Ikram et al., 2015).

Metabolism and Biochemistry

The compound has been identified in metabolic studies. For instance, its derivatives, cis- and trans-4-hydroxycyclohexylacetic acid, were found in the urine of a child and her mother, suggesting a role in human metabolism and potential applications in understanding metabolic disorders (Niederwieser, Wadman & Danks, 1978).

Pharmaceutical Applications

This compound derivatives have been studied for their pharmaceutical potential. For example, amino methyl cyclohexane carboxylic acid, a related compound, was found to be a potent inhibitor of plasminogen activation, suggesting its use as an antifibrinolytic agent in clinical settings (Andersson et al., 2009).

Chemical Analysis and Environmental Applications

In another study, this compound derivatives were used in the chemical analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. This highlights its role in environmental and agricultural research (Schmelz et al., 2003).

Neuropharmacology

The compound has also been investigated in neuropharmacology. For example, 1-aminocyclopropanecarboxylates, structurally similar to this compound, have been studied for their potential as antidepressant and anxiolytic agents in animal models (Trullás et al., 1991).

Corrosion Inhibition

Amino acids, including those related to this compound, have been explored for their corrosion inhibition properties. This research suggests potential applications in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(2S)-2-amino-2-(1-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWUXSBUSFWDO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCC1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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